molecular formula C19H21ClN2 B13428627 Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)

Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)

Cat. No.: B13428627
M. Wt: 312.8 g/mol
InChI Key: UBXPUHFHKKZHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deschlorodesloratadine Hydrochloride, also known as 6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride, is a derivative of desloratadine. Desloratadine is a well-known antihistamine used to treat allergies. Deschlorodesloratadine Hydrochloride is a related compound that has been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deschlorodesloratadine Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include:

    Cyclization: Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core.

    Substitution: Introduction of the piperidin-4-ylidene group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Industrial Production Methods: Industrial production of Deschlorodesloratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Deschlorodesloratadine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.

    Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.

    Medicine: Explored for its potential as an antihistamine and its pharmacokinetic properties.

    Industry: Utilized in the pharmaceutical industry for the development of new antihistamine drugs and related compounds.

Mechanism of Action

The mechanism of action of Deschlorodesloratadine Hydrochloride involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.

Comparison with Similar Compounds

    Desloratadine: The parent compound, widely used as an antihistamine.

    Loratadine: Another related antihistamine with similar properties.

    Dehydro Desloratadine: A derivative with slight structural modifications.

Comparison: Deschlorodesloratadine Hydrochloride is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. Its potential advantages include improved stability and solubility, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene;hydrochloride

InChI

InChI=1S/C19H20N2.ClH/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15;/h1-6,11,20H,7-10,12-13H2;1H

InChI Key

UBXPUHFHKKZHSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.